molecular formula C23H25N3O3 B2391045 N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide CAS No. 898413-60-0

N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2391045
CAS No.: 898413-60-0
M. Wt: 391.471
InChI Key: ZSUGLNCAZHEDLY-UHFFFAOYSA-N
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Description

N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a cyclopropane ring, a tetrahydroquinoline moiety, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

    Formation of the cyclopropanecarbonyl group: This can be achieved through the reaction of cyclopropanecarboxylic acid with a suitable activating agent like thionyl chloride, followed by reaction with an amine to form the cyclopropanecarbonyl amide.

    Synthesis of the tetrahydroquinoline moiety: This involves the reduction of quinoline using hydrogenation or other reducing agents to form tetrahydroquinoline.

    Coupling of the cyclopropanecarbonyl and tetrahydroquinoline units: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Formation of the oxalamide group: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine, such as 1-phenylethylamine, to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or cyclopropane positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)carbamate
  • N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)urea

Uniqueness

N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropane ring, tetrahydroquinoline moiety, and oxalamide group allows for a range of chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15(16-6-3-2-4-7-16)24-21(27)22(28)25-19-12-11-17-8-5-13-26(20(17)14-19)23(29)18-9-10-18/h2-4,6-7,11-12,14-15,18H,5,8-10,13H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUGLNCAZHEDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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